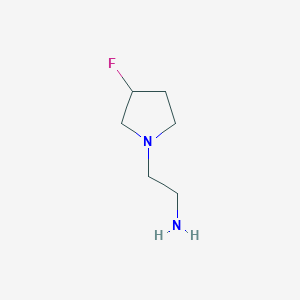
2-(3-fluoropyrrolidin-1-yl)ethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-fluoropyrrolidin-1-yl)ethanamine is a chemical compound with the molecular formula C6H12FN2 It is a fluorinated derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-fluoropyrrolidin-1-yl)ethanamine typically involves the reaction of 3-fluoropyrrolidine with ethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon (Pd/C). The reaction mixture is heated to a specific temperature, usually around 80-100°C, and stirred for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The starting materials are fed into a reactor, where they undergo the necessary chemical transformations under optimized conditions. The product is then purified using techniques such as distillation or chromatography to obtain a high-purity compound suitable for various applications.
化学反应分析
Types of Reactions
2-(3-fluoropyrrolidin-1-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The fluorine atom in the compound can be substituted with other functional groups, such as halogens, alkyl groups, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2), potassium permanganate (KMnO4), and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides, aryl halides, or other electrophiles can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce primary or secondary amines. Substitution reactions can result in a variety of derivatives with different functional groups.
科学研究应用
2-(3-fluoropyrrolidin-1-yl)ethanamine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activity and interactions with biological targets.
Medicine: The compound is investigated for its potential therapeutic applications, including as a precursor to drug candidates.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-(3-fluoropyrrolidin-1-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.
相似化合物的比较
2-(3-fluoropyrrolidin-1-yl)ethanamine can be compared with other similar compounds, such as:
2-(3-Chloropyrrolidin-1-yl)ethan-1-amine: Similar structure but with a chlorine atom instead of fluorine.
2-(3-Bromopyrrolidin-1-yl)ethan-1-amine: Similar structure but with a bromine atom instead of fluorine.
2-(3-Iodopyrrolidin-1-yl)ethan-1-amine: Similar structure but with an iodine atom instead of fluorine.
The uniqueness of this compound lies in its fluorine atom, which can impart different chemical and biological properties compared to its halogenated analogs. Fluorine atoms can influence the compound’s reactivity, stability, and interactions with biological targets.
属性
CAS 编号 |
477577-18-7 |
|---|---|
分子式 |
C6H13FN2 |
分子量 |
132.18 g/mol |
IUPAC 名称 |
2-(3-fluoropyrrolidin-1-yl)ethanamine |
InChI |
InChI=1S/C6H13FN2/c7-6-1-3-9(5-6)4-2-8/h6H,1-5,8H2 |
InChI 键 |
BDJMFULOUWVNIL-UHFFFAOYSA-N |
SMILES |
C1CN(CC1F)CCN |
规范 SMILES |
C1CN(CC1F)CCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















